2-(2,5-dibromophenyl)acetic Acid

Description

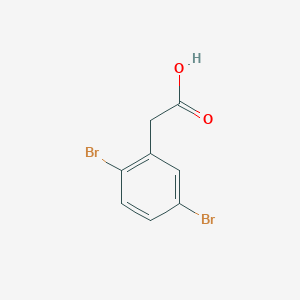

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dibromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZKFWYEXDBOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401364 | |

| Record name | 2-(2,5-dibromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203314-28-7 | |

| Record name | 2,5-Dibromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203314-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-dibromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dibromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(2,5-Dibromophenyl)acetic Acid: Synthesis, Characterization, and Applications

Abstract: This guide provides an in-depth technical overview of 2-(2,5-dibromophenyl)acetic acid (CAS No. 203314-28-7), a valuable halogenated phenylacetic acid derivative. We will explore its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and discuss its characterization using modern analytical techniques. Furthermore, this whitepaper elucidates the compound's significance as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates and therapeutic candidates. The content herein is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and actionable protocols.

Core Compound Identification and Properties

This compound is a disubstituted aromatic carboxylic acid. The strategic placement of two bromine atoms on the phenyl ring imparts unique steric and electronic properties, making it a desirable intermediate in synthetic chemistry.[1] Its core identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 203314-28-7 | [2][3][4][5] |

| IUPAC Name | (2,5-dibromophenyl)acetic acid | [2] |

| Molecular Formula | C₈H₆Br₂O₂ | [3][4][5] |

| Molecular Weight | 293.94 g/mol | [3][4][5] |

| MDL Number | MFCD02664691 | [3][4] |

| InChI Key | NKZKFWYEXDBOTP-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)CC1=CC(Br)=CC=C1Br |[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to Yellow Solid | [2] |

| Melting Point | ~135-138 °C (by analogy) | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [6] |

| Purity | Typically available at ≥97% | [2] |

| Storage | Sealed in a dry environment at room temperature. |[2][3] |

Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a common and reliable method involves the hydrolysis of the corresponding phenylacetonitrile intermediate. This nitrile precursor can be synthesized from 2,5-dibromobenzyl bromide. This multi-step approach is advantageous as it utilizes readily available starting materials and employs robust, scalable chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound from 2,5-dibromobenzyl bromide via a nitrile intermediate.

Materials:

-

2,5-Dibromobenzyl bromide

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sulfuric Acid (H₂SO₄), concentrated

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 2M

Protocol:

Part A: Synthesis of 2-(2,5-Dibromophenyl)acetonitrile

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide (1.1 eq.) in anhydrous DMSO.

-

Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving a "naked," highly reactive cyanide anion. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.

-

-

Addition of Substrate: Slowly add a solution of 2,5-dibromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMSO to the cyanide solution.

-

Reaction Execution: Heat the mixture to 60-70°C and stir for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting benzyl bromide spot indicates reaction completion.

-

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Causality: The water wash removes residual DMSO, and the brine wash removes bulk water from the organic phase, improving drying efficiency.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude nitrile product. This intermediate is often sufficiently pure for the next step.

Part B: Hydrolysis to this compound

-

Reaction Setup: To the crude 2-(2,5-dibromophenyl)acetonitrile, add a 3:1 mixture of concentrated sulfuric acid and water.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) for 8-12 hours. The reaction is vigorous and should be performed in a well-ventilated fume hood.

-

Causality: The harsh acidic conditions and high temperature are necessary to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid.

-

-

Workup and Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled mixture over crushed ice. A solid precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Purification: Recrystallize the crude solid from an ethanol/water solvent system to yield pure this compound.

-

Final Validation: Dry the purified product under vacuum. Confirm its identity and purity through melting point analysis, ¹H NMR, ¹³C NMR, and LC-MS.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, the expected characteristics can be reliably predicted based on its structure and data from similar compounds.[7]

Table 3: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ ~11-12 ppm (s, 1H, -COOH); δ ~7.5-7.6 ppm (m, 2H, Ar-H); δ ~7.2 ppm (m, 1H, Ar-H); δ ~3.8 ppm (s, 2H, -CH₂-). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~175-178 ppm (-COOH); δ ~135-140 ppm (Ar-C); δ ~130-134 ppm (Ar-CH); δ ~122-125 ppm (Ar-C-Br); δ ~40-42 ppm (-CH₂-). Expect six distinct aromatic carbon signals due to asymmetry. |

| LC-MS (ESI-) | [M-H]⁻ calculated for C₈H₅Br₂O₂⁻: 292.86. Observed m/z should correspond to this value, showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). |

| FT-IR (ATR, cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch (~1700-1725), C-Br stretches (~550-650). |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1][6] The carboxylic acid functional group is a handle for various transformations (e.g., amidation, esterification), while the bromine atoms are ideal sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular complexity.

Halogenated phenylacetic acids and their derivatives are known to possess potential as pharmacophores.[1] For example, related structures have been investigated as inhibitors for enzymes like aldose reductase and cyclooxygenase (COX), which are key targets in inflammatory and metabolic diseases.[1] This compound serves as an excellent starting point for generating libraries of novel small molecules for high-throughput screening.

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Signal Word | Warning | [2] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[2] |

Handling Recommendations:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always handle this compound within a certified chemical fume hood.

-

Avoid generating dust.

-

Ensure proper grounding to prevent static discharge.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

References

- 1. This compound | 203314-28-7 | Benchchem [benchchem.com]

- 2. This compound | 203314-28-7 [sigmaaldrich.com]

- 3. 203314-28-7|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 203314-28-7 | 2621-9-13 | MDL MFCD02664691 | 2,5-Dibromophenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dibromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-dibromophenyl)acetic acid. Designed for professionals in research and drug development, this document synthesizes predicted data, information from analogous compounds, and established analytical methodologies to offer a robust understanding of this halogenated phenylacetic acid derivative.

Introduction: The Significance of this compound

This compound belongs to the class of halogenated phenylacetic acids, a group of compounds recognized for their utility as versatile intermediates in organic synthesis. The strategic placement of two bromine atoms on the phenyl ring imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, the broader family of brominated phenylacetic acid derivatives has been explored for various pharmacological activities. Therefore, a thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry and materials science.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 203314-28-7 | [2][3][4][5] |

| Molecular Formula | C₈H₆Br₂O₂ | [4][6] |

| Molecular Weight | 293.94 g/mol | [4][6] |

| InChI Key | NKZKFWYEXDBOTP-UHFFFAOYSA-N |

Note on CAS Numbers: While the CAS number 82753-43-9 has been associated with this name in some contexts, the number 203314-28-7 is consistently linked to the this compound structure across major chemical supplier databases and is considered the correct identifier.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Reported Value | Experimental Context/Analogue Data |

| Physical State | Colorless to slightly yellow crystalline solid.[6] | - |

| Melting Point | ~135-138 °C | Predicted value. Experimental determination is recommended. |

| Boiling Point | 376.4 ± 27.0 °C | Predicted value. Likely to decompose before boiling at atmospheric pressure. |

| pKa | 3.87 ± 0.10 | Predicted value. The pKa of unsubstituted phenylacetic acid is approximately 4.3. The electron-withdrawing bromine atoms are expected to increase acidity, resulting in a lower pKa. |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and dichloromethane.[6] | The solubility of phenylacetic acid in water is 1.66 g/100 mL at 20 °C. The dibromo-substitution is expected to decrease aqueous solubility.[7] |

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a foundational experiment in chemical characterization. The causality behind this choice of experiment lies in its simplicity, rapidity, and the wealth of information it provides about the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range. This protocol is a self-validating system as the sharpness of the melting range is an internal indicator of purity.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

-

Reporting: The result is reported as a melting range.

Acidity (pKa): The Key to Understanding Ionization

The acid dissociation constant (pKa) is a critical parameter for drug development, as it dictates the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Rationale for Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly reliable and accurate method for determining the pKa of an acidic or basic compound. The principle relies on monitoring the change in pH of a solution of the analyte as a standardized titrant is added. The resulting titration curve provides a direct measure of the pKa. This method is self-validating as the shape of the titration curve and the equivalence point provide internal checks on the accuracy of the measurement.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent system. Due to its limited aqueous solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

-

Titration:

-

A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The titrant (NaOH solution) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the solution to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is determined as the pH at the half-equivalence point.

-

Figure 2: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Critical Factor for Formulation and Bioavailability

Solubility is a crucial property that affects a drug's absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for designing appropriate formulations and for its use in synthetic reactions.

Experimental Approach: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The underlying principle is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute. This method is self-validating as achieving a stable concentration over time confirms that equilibrium has been reached.

Experimental Protocol: Solubility Determination

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the three aromatic protons and the two methylene protons. The splitting patterns of the aromatic protons will be indicative of their relative positions on the benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. This will include the carbons of the benzene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, around 1700 cm⁻¹.

-

C-H stretches from the aromatic ring and the methylene group.

-

C=C stretches from the aromatic ring.

-

C-Br stretches, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be evident in the molecular ion peak and any bromine-containing fragment ions, providing a clear signature for the presence of two bromine atoms.

Analytical Methodologies

For quality control and quantitative analysis, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds.

A Generalized HPLC Method for Analysis:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220-280 nm) would be appropriate.

-

Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentration.

Figure 3: Generalized workflow for HPLC analysis.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling: Should be handled in a well-ventilated area, such as a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, drawing upon predicted data and established experimental methodologies for their determination. For researchers and drug development professionals, a thorough understanding and experimental verification of these properties are crucial for the successful application of this versatile molecule in the synthesis of novel and potentially bioactive compounds.

References

- 1. 203314-28-7|this compound|BLD Pharm [bldpharm.com]

- 2. Chemical Product Catalog _Letter D_Page 552_Chemicalbook [chemicalbook.com]

- 3. CAS 203314-28-7 | 2621-9-13 | MDL MFCD02664691 | 2,5-Dibromophenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Dibromobenzeneacetic acid | CAS#:203314-28-7 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2-(2,5-dibromophenyl)acetic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of 2-(2,5-dibromophenyl)acetic acid, a halogenated phenylacetic acid derivative of interest in medicinal chemistry and materials science. While quantitative solubility data for this specific compound is not extensively published, this document serves as a procedural whitepaper, detailing the best practices for determining its solubility profile. We will delve into the theoretical considerations of its solubility based on its chemical structure, provide a detailed, field-proven experimental protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the analytical techniques for quantification. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful drug development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount consideration. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability.[1] Therefore, a thorough understanding of an API's solubility profile in various physiologically and pharmaceutically relevant media is indispensable during the pre-formulation and formulation development stages.

This compound, with its dibrominated aromatic ring and a carboxylic acid moiety, presents an interesting case for solubility studies. The presence of two bromine atoms significantly influences its lipophilicity and crystal lattice energy, while the carboxylic acid group provides a handle for pH-dependent solubility. This guide will provide the foundational knowledge and a practical framework for characterizing the solubility of this and similar halogenated aromatic compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility studies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 203314-28-7 | [2][3][4] |

| Molecular Formula | C₈H₆Br₂O₂ | [3] |

| Molecular Weight | 293.94 g/mol | [2][3] |

| Appearance | White to yellow solid/crystalline powder | [2][5] |

| Melting Point | Approximately 135-138 °C | [5] |

| Qualitative Solubility | Slightly soluble in water; more soluble in organic solvents such as ethanol and dichloromethane. | [5] |

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Theoretical Considerations for Solubility

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent. The two bromine atoms are electron-withdrawing and significantly increase the molecule's lipophilicity, which would suggest a preference for non-polar organic solvents. Conversely, the carboxylic acid group is polar and capable of hydrogen bonding, which enhances solubility in polar protic solvents, including water, especially at higher pH where the acid is deprotonated to form a more soluble carboxylate salt.

The overall solubility in a given solvent will be a function of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For halogenated compounds, the position of the halogens on the aromatic ring can also influence crystal packing and, consequently, the melting point and solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials and Equipment

-

This compound (solid, high purity)

-

A selection of pharmaceutical-grade solvents (see Table 2)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Recommended Solvents for Screening

A comprehensive solubility screen should include a range of solvents with varying polarities and hydrogen bonding capabilities, representative of those used in pharmaceutical manufacturing and formulation.

| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) |

| Water | - | 100 | 80.1 |

| Ethanol | 3 | 78.4 | 24.5 |

| Isopropanol | 3 | 82.6 | 19.9 |

| Methanol | 2 | 64.7 | 32.7 |

| Acetone | 3 | 56 | 20.7 |

| Ethyl Acetate | 3 | 77.1 | 6.0 |

| Dichloromethane | 2 | 39.6 | 9.1 |

| Acetonitrile | 2 | 81.6 | 37.5 |

| Dimethyl Sulfoxide (DMSO) | 3 | 189 | 46.7 |

| Polyethylene Glycol 400 (PEG 400) | - | - | - |

Solvent classification according to ICH Q3C guidelines.

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any fine particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

A validated, stability-indicating analytical method is crucial for the accurate quantification of the dissolved analyte. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.

HPLC-UV Method Development

A reverse-phase HPLC method would be suitable for this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH to ensure the analyte is in its neutral form) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed at the wavelength of maximum absorbance (λmax) of the compound, which should be determined by running a UV scan of a standard solution.

UV-Vis Spectrophotometry

For a more rapid, albeit less specific, estimation of solubility, UV-Vis spectrophotometry can be employed. A calibration curve of absorbance versus concentration should be prepared using standard solutions of this compound in the solvent of interest. The absorbance of the diluted supernatant is then measured, and the concentration is determined from the calibration curve. It is imperative to ensure that no excipients or impurities in the sample absorb at the analytical wavelength.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is also beneficial to express solubility in terms of the Biopharmaceutics Classification System (BCS) criteria, where a drug substance is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this technical guide provides the essential framework for its determination. By understanding the physicochemical properties of the molecule and diligently applying the detailed shake-flask protocol, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the solubility characterization of other novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-(2,5-dibromophenyl)acetic Acid from 5-Bromoisatin

This guide provides a comprehensive technical overview for the synthesis of 2-(2,5-dibromophenyl)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The primary route detailed herein originates from the readily available starting material, 5-bromoisatin, and proceeds through a robust two-step sequence involving a reduction followed by a diazotization and Sandmeyer-type reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and rationale for the chosen methodology.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of pharmacologically active molecules.[1][2] The strategic challenge in synthesizing this molecule lies in the precise installation of the acetic acid moiety ortho to a bromine atom and meta to another on the phenyl ring. While several synthetic approaches exist, the pathway commencing from 5-bromoisatin presents an elegant and efficient solution, leveraging the inherent reactivity of the isatin core.

The chosen synthetic strategy, primarily based on the process outlined in Chinese patent CN104693019B, involves two key transformations:[3]

-

Reduction of the C3-carbonyl of 5-bromoisatin to yield 5-bromo-2-oxindole. This step effectively removes the ketone functionality that is not required in the final product.

-

Diazotization of the lactam nitrogen in 5-bromo-2-oxindole followed by a Sandmeyer-type bromination. This sequence opens the lactam ring and introduces the second bromine atom at the C2 position of the original indole nucleus, ultimately forming the desired phenylacetic acid structure.

This approach is advantageous due to the commercial availability and relatively low cost of 5-bromoisatin, making it a scalable and economically viable route for the production of the target compound.[3]

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process, starting from 5-bromoisatin and proceeding through the key intermediate, 5-bromo-2-oxindole.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Step 1: Reduction of 5-Bromoisatin to 5-Bromo-2-oxindole

The initial step in the synthesis is the selective reduction of the C3-carbonyl group of 5-bromoisatin to a methylene group, yielding 5-bromo-2-oxindole. The amide carbonyl at the C2 position remains intact under these conditions.

Rationale for the Choice of Reducing Agent

Several methods can be employed for the reduction of the C3-carbonyl of isatins. Common choices include the Wolff-Kishner and Clemmensen reductions.

-

Wolff-Kishner Reduction: This method utilizes hydrazine hydrate in the presence of a strong base at elevated temperatures. The reaction proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the methylene group. While effective, the high temperatures and strongly basic conditions can sometimes lead to side reactions.

-

Clemmensen Reduction: This reduction employs zinc amalgam in concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones. However, the strongly acidic conditions may not be suitable for all substrates.

The patented method utilizes a reduction reaction to achieve this transformation.[3] For the purposes of this guide, we will detail a procedure analogous to a Wolff-Kishner reduction, which is a widely recognized and reliable method for this type of transformation.

Experimental Protocol: Reduction of 5-Bromoisatin

Materials:

-

5-Bromoisatin

-

Hydrazine hydrate (85% in water)

-

Sodium hydroxide

-

Diethylene glycol

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisatin (1 equivalent), sodium hydroxide (4 equivalents), and diethylene glycol.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add hydrazine hydrate (3 equivalents) to the reaction mixture.

-

Heat the mixture to 120-130 °C and maintain this temperature for 2-3 hours. The color of the reaction mixture will typically change.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

The product, 5-bromo-2-oxindole, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-oxindole.

Self-Validation and Troubleshooting:

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-bromoisatin spot.

-

Incomplete Reaction: If the reaction is incomplete, the heating time can be extended. Ensure that the temperature for the removal of water and excess hydrazine is reached.

-

Product Purity: The purity of the 5-bromo-2-oxindole can be assessed by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Step 2: Diazotization and Sandmeyer Reaction of 5-Bromo-2-oxindole

This second and final step is a more complex transformation that involves the opening of the lactam ring and the introduction of a second bromine atom. It proceeds via the formation of a diazonium salt intermediate, which then undergoes a copper(I)-catalyzed Sandmeyer reaction.

Mechanistic Insights

The reaction sequence begins with the diazotization of the amine functionality within the 5-bromo-2-oxindole molecule. This is achieved by treating the substrate with sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is highly reactive.

The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[5]

Figure 2: Simplified mechanistic pathway for the diazotization and Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-oxindole

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Copper powder (optional, as a co-catalyst)

-

Deionized water

-

Ice

Procedure:

-

In a reaction vessel, suspend 5-bromo-2-oxindole (1 equivalent) in water.

-

Cool the suspension to -5 to 0 °C using an ice-salt bath.

-

Slowly add hydrobromic acid (48%, approximately 3-4 equivalents) while maintaining the temperature below 0 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 0 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (catalytic amount, e.g., 0.2 equivalents) and a small amount of copper powder in hydrobromic acid (48%).

-

Warm this catalyst solution to 20-25 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the warm catalyst solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue stirring the reaction mixture at 20-25 °C for 1 hour.

-

Cool the mixture to approximately 5 °C and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are colorless.

-

Dry the solid to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

Self-Validation and Troubleshooting:

-

Control of Temperature: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

-

Rate of Addition: The slow, dropwise addition of the sodium nitrite solution and the diazonium salt solution is crucial for controlling the reaction rate and preventing side reactions.

-

Purity of the Final Product: The purity of the this compound can be determined by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The patent reports a purity of over 98%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-bromoisatin, based on the patented process.[3]

| Parameter | Step 1: Reduction | Step 2: Diazotization & Sandmeyer |

| Starting Material | 5-Bromoisatin | 5-Bromo-2-oxindole |

| Key Reagents | Hydrazine hydrate, NaOH | NaNO₂, HBr, CuBr |

| Solvent | Diethylene glycol | Water, HBr |

| Temperature | 120-130 °C, then 190-200 °C | -5 to 0 °C, then 20-25 °C |

| Reaction Time | 5-7 hours | 2-3 hours |

| Typical Yield | High | High |

| Product Purity (HPLC) | >95% (as intermediate) | >98% |

Alternative Synthetic Routes

While the described two-step synthesis from 5-bromoisatin is highly efficient, it is instructive for the research scientist to be aware of alternative approaches to this compound. These can serve as comparative benchmarks or as potential routes should the primary pathway be unsuitable for a particular application.

-

From 2,5-Dibromotoluene: This route would involve the radical bromination of the methyl group of 2,5-dibromotoluene to form 2,5-dibromobenzyl bromide, followed by conversion to the corresponding nitrile and subsequent hydrolysis to the acetic acid.

-

Willgerodt-Kindler Reaction: Starting from 2,5-dibromoacetophenone, the Willgerodt-Kindler reaction could be employed. This reaction uses sulfur and an amine (like morpholine) to convert the acetyl group into a thioamide, which can then be hydrolyzed to the desired acetic acid.[6][7]

Conclusion

The synthesis of this compound from 5-bromoisatin represents a robust and efficient method for obtaining this valuable pharmaceutical intermediate. The two-step process, involving a reduction and a subsequent diazotization-Sandmeyer reaction sequence, is well-defined and scalable. By understanding the underlying chemical principles and paying close attention to the experimental parameters outlined in this guide, researchers can reliably produce high-purity this compound for their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. synarchive.com [synarchive.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(2,5-dibromophenyl)acetic Acid: A Versatile Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Dibrominated Phenylacetic Acid

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 2-(2,5-dibromophenyl)acetic acid emerges as a highly valuable and versatile intermediate, uniquely positioned at the intersection of two critical structural motifs: the phenylacetic acid core and a di-halogenated aromatic ring. Halogenated phenylacetic acids are a pivotal class of organic compounds, where the number and position of halogen atoms dramatically influence the molecule's physicochemical properties and reactivity.[1]

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of properties to explore the causality behind its synthetic utility. We will examine its synthesis, core reactivity, and strategic application in constructing more complex molecular architectures, particularly those relevant to pharmaceutical development. For researchers and drug development professionals, understanding the nuances of this intermediate opens avenues for the creation of novel compound libraries and the streamlined synthesis of targeted therapeutic agents.[1]

Section 1: Core Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Physical and Chemical Identity

This compound is typically a white to slightly yellow crystalline solid at room temperature.[2][3] Its solubility profile is characteristic of many carboxylic acids; it is slightly soluble in water but shows good solubility in organic solvents like ethanol and dichloromethane.[2]

| Property | Value | Source(s) |

| CAS Number | 203314-28-7 | [3][4][5] |

| Molecular Formula | C₈H₆Br₂O₂ | [4][5][6] |

| Molecular Weight | 293.94 g/mol | [4][5] |

| Appearance | White to Yellow Solid/Crystalline Solid | [2][3] |

| Melting Point | Approx. 135-138 °C | [2] |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | (2,5-dibromophenyl)acetic acid | [3] |

| InChI Key | NKZKFWYEXDBOTP-UHFFFAOYSA-N | [3] |

Safety and Handling: A Self-Validating Protocol

Trustworthiness in experimental design begins with safety. This compound is classified as a hazardous compound and requires careful handling to avoid exposure.[2] The following protocols are based on established safety data sheets (SDS) for this and structurally similar compounds.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[3][6] |

| Skin Irritation | H315 | Causes skin irritation.[3][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][6] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[3] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3][6] |

Standard Operating Procedure (SOP) for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended if there is a risk of splashing.[7]

-

Handling: Avoid creating dust.[8] Use appropriate tools (spatulas) for transfer. Avoid all direct contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[7]

Section 2: Synthesis of the Intermediate

The availability of a robust and scalable synthetic route is crucial for an intermediate's practical application. While several methods exist, a common and illustrative pathway proceeds from 2,5-dibromotoluene, leveraging well-understood transformations.

Synthetic Workflow: From Toluene to Acetic Acid

The conversion of 2,5-dibromotoluene to the target acid involves a three-step sequence: benzylic bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile. This approach is powerful because it builds the required carboxymethyl group (-CH₂COOH) from a simple methyl group.

Caption: Synthetic pathway from 2,5-dibromotoluene to the target acid.

Detailed Experimental Protocol and Rationale

The following protocol is a representative procedure. Researchers should always first consult relevant literature and perform a thorough safety assessment.

Step 1: Radical Bromination of 2,5-dibromotoluene

-

Protocol: To a solution of 2,5-dibromotoluene in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere with irradiation from a sun lamp until TLC analysis shows complete consumption of the starting material. Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate in vacuo to yield crude 2,5-dibromobenzyl bromide.

-

Causality: NBS is the reagent of choice for selective allylic and benzylic bromination. The reaction proceeds via a free-radical chain mechanism initiated by AIBN. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. CCl₄ is a classic solvent for these reactions due to its inertness.

Step 2: Nucleophilic Substitution to 2,5-Dibromobenzyl cyanide

-

Protocol: Dissolve the crude 2,5-dibromobenzyl bromide in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) portion-wise, monitoring for an exotherm. Stir the reaction at room temperature until completion. Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to yield the nitrile intermediate.

-

Causality: This is a classic Sₙ2 reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the bromide from the benzylic carbon. A polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity. This step is crucial as it introduces the carbon atom that will become the carboxylic acid.

Step 3: Hydrolysis to this compound

-

Protocol: Add the crude 2,5-dibromobenzyl cyanide to an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed. If using acid, cooling the reaction mixture will often precipitate the carboxylic acid product, which can be collected by filtration. If using base, the reaction must be cooled and then acidified (e.g., with conc. HCl) to precipitate the product. The crude product can be purified by recrystallization.

-

Causality: Both acid- and base-catalyzed hydrolysis effectively convert the nitrile functional group into a carboxylic acid. The reaction proceeds through an initial hydration to an amide intermediate, which is then further hydrolyzed to the final product. This final step completes the synthesis of the target intermediate.

Section 3: Strategic Applications in Complex Synthesis

The true value of this compound lies in its dual reactivity. The carboxylic acid moiety and the two bromine atoms on the phenyl ring represent distinct reactive handles that can be addressed independently or sequentially to build molecular complexity.

Orthogonal Reactivity Profile

The molecule's structure allows for a high degree of synthetic flexibility. The two primary sites for elaboration offer orthogonal chemical pathways.

Caption: Orthogonal reaction pathways available from the core intermediate.

This orthogonality is a key strategic advantage. For instance, a medicinal chemist could first perform an amide coupling reaction at the carboxylic acid site to introduce a specific pharmacophore, and then use a palladium-catalyzed Suzuki coupling at one of the bromine sites to append another structural element designed to interact with a different part of a biological target. The presence of two bromine atoms also allows for sequential or differential coupling reactions under carefully controlled conditions.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate its utility, let's outline a hypothetical synthesis of a complex heterocyclic scaffold, a common motif in kinase inhibitors, starting from this compound.

Target: A substituted benzofuranone derivative.

Workflow:

-

Amide Coupling: React this compound with a primary amine (R¹-NH₂) to form a secondary amide.

-

Intramolecular C-O Bond Formation: Utilize an intramolecular Ullmann-type or Buchwald-Hartwig coupling reaction. The phenoxide, formed by deprotonation of the amide N-H and subsequent tautomerization, can displace the ortho-bromine atom to form the five-membered lactam ring fused to the benzene ring.

-

Suzuki Coupling: Use the remaining bromine atom at the 5-position as a handle for a Suzuki cross-coupling reaction to introduce a final aryl or heteroaryl group (Ar²).

This sequence efficiently constructs a complex, rigid scaffold with three points of diversity (R¹, the acetic acid side chain if modified, and Ar²) from a single, versatile starting material. This strategy is highly attractive for building libraries of related compounds for structure-activity relationship (SAR) studies.[9]

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its well-defined physicochemical properties, coupled with a robust safety profile and straightforward synthesis, make it an accessible and reliable intermediate. The true power of this molecule lies in the orthogonal reactivity of its carboxylic acid and dibrominated aryl functionalities, which provides chemists with a logical and flexible toolkit for the synthesis of complex target molecules.

For professionals in drug discovery and materials science, mastering the application of such intermediates is crucial. The ability to rapidly and efficiently generate novel molecular architectures from a common precursor accelerates the discovery process, enabling the exploration of broader chemical space and the optimization of lead compounds. As synthetic methodologies continue to advance, particularly in the realm of cross-coupling chemistry, the strategic importance of versatile building blocks like this compound will only continue to grow.

References

- 1. This compound | 203314-28-7 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 203314-28-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 203314-28-7|this compound|BLD Pharm [bldpharm.com]

- 6. CAS 203314-28-7 | 2621-9-13 | MDL MFCD02664691 | 2,5-Dibromophenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-(2,5-Dibromophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking Potential in a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount. A successful drug candidate often originates from a molecular scaffold that offers both synthetic versatility and inherent pharmacological relevance. 2-(2,5-Dibromophenyl)acetic acid is one such scaffold. While its direct biological activity is not extensively documented, its true value lies in its exceptional potential as a versatile building block for creating diverse libraries of novel compounds with therapeutic promise.[1] The presence of two chemically distinct bromine atoms and a modifiable carboxylic acid group provides three points for molecular diversification, making it an attractive starting point for lead generation campaigns.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a strategic blueprint for leveraging the this compound scaffold. We will explore its synthetic tractability, delve into evidence-based potential therapeutic applications, and provide actionable experimental protocols to empower your research endeavors.

Physicochemical Properties & Synthetic Accessibility

This compound is a white to yellow crystalline solid with a molecular weight of 293.94 g/mol .[2][3] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol and dichloromethane, facilitating its use in a wide range of reaction conditions.[4]

| Property | Value | Source |

| CAS Number | 203314-28-7 | [2][3] |

| Molecular Formula | C₈H₆Br₂O₂ | [3] |

| Molecular Weight | 293.94 g/mol | [2][3] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | ~135-138 °C | [4] |

| Purity (Typical) | ≥97% | [2] |

The synthesis of this key intermediate is well-documented, with patented methods ensuring its availability for research and development. One common and scalable route begins with 5-bromoisatin, which undergoes a reduction followed by a diazotized bromination to yield the final product.[5] This established synthetic pathway underscores its importance as a readily accessible pharmaceutical intermediate.[1][5]

The Core Utility: A Trifunctional Synthetic Hub

The power of the this compound scaffold lies in its three reactive centers, which can be addressed with high chemoselectivity. This allows for the systematic construction of complex molecules and the exploration of structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling at C-Br Bonds

The two bromine atoms on the phenyl ring are prime candidates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2][6]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[5] This is an exceptionally powerful method for introducing new aryl or vinyl substituents, creating biaryl structures common in many pharmaceutical agents.

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[6] It provides direct access to a vast array of substituted anilines, which are prevalent motifs in bioactive molecules. The development of specialized phosphine ligands has made this transformation highly efficient and tolerant of numerous functional groups.[6][7]

The differential reactivity of the bromine atoms (ortho vs. meta to the acetic acid side chain) can potentially be exploited for sequential, site-selective modifications under carefully controlled conditions.

Caption: Synthetic diversification pathways for this compound.

Derivatization of the Carboxylic Acid Moiety

The acetic acid functional group is readily converted into a variety of other functionalities, most commonly esters and amides. These reactions are typically high-yielding and can be performed using standard laboratory procedures.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., EDC, DCC) followed by the addition of a primary or secondary amine produces the corresponding amide. This is a fundamental transformation in medicinal chemistry for introducing diversity and modulating physicochemical properties.[8]

Potential Therapeutic Applications: An Evidence-Based Perspective

While direct biological data on the parent acid is limited, the extensive body of literature on structurally related compounds allows us to identify high-probability therapeutic targets for its derivatives. The phenylacetic acid motif is a well-established pharmacophore.

Cyclooxygenase (COX) Inhibition for Anti-Inflammatory Agents

Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effect of NSAIDs is derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[9] Notably, selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a major goal in modern NSAID design to reduce gastrointestinal side effects.[9]

Research has shown that phenoxyacetic acid derivatives can act as potent and selective COX-2 inhibitors.[10] The this compound scaffold provides an ideal starting point for synthesizing novel COX inhibitors. The aryl groups introduced via Suzuki coupling can be designed to interact with the key residues in the COX-2 active site, while the acetic acid moiety provides a critical interaction point. The presence of bromine atoms can also enhance binding affinity and modulate pharmacokinetic properties.[10]

Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] In hyperglycemic conditions associated with diabetes, the overactivation of this pathway is linked to long-term complications such as neuropathy, nephropathy, and cataracts.[4] Consequently, aldose reductase inhibitors (ARIs) are a key therapeutic strategy.

Acetic acid derivatives are one of the two major classes of ARIs.[3] The carboxylate group of these inhibitors is known to interact with key active site residues (Tyr48, His110, Trp111).[4] The dibromophenyl scaffold of our lead compound can be elaborated through the synthetic methods described above to create novel structures that fit within the enzyme's active site, presenting a promising avenue for the development of new treatments for diabetic complications.

Experimental Protocols: From Synthesis to Application

The following protocols are provided as detailed, actionable starting points for the synthesis and derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Objective: To synthesize a 2-(5-bromo-2-arylphenyl)acetic acid derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (ligand) (0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

-

Toluene and Water (e.g., 10:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in toluene.

-

Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining toluene and water.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Amide Bond Formation

This protocol describes a general procedure for coupling this compound with a primary amine.

Objective: To synthesize a 2-(2,5-dibromophenyl)-N-alkyl/aryl acetamide.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

EDC hydrochloride (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve this compound in DCM or DMF in a round-bottom flask.

-

Add EDC and HOBt to the solution and stir at room temperature for 15 minutes to pre-activate the acid.

-

Add the desired amine, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategically valuable scaffold for modern medicinal chemistry. Its trifunctional nature allows for rapid, systematic, and diverse library synthesis through robust and well-understood chemical transformations like Suzuki coupling, Buchwald-Hartwig amination, and amide formation.

The structural relationship of its derivatives to known classes of bioactive molecules, particularly COX and aldose reductase inhibitors, provides a strong, evidence-based rationale for its use in developing novel therapeutics for inflammatory conditions and diabetic complications. The protocols and strategic insights provided in this guide are intended to equip researchers with the foundational knowledge to unlock the full potential of this privileged structure. Future explorations may involve leveraging this scaffold to target other enzyme classes or receptors where the dibromophenyl or phenylacetic acid motif has been shown to be advantageous, further expanding its impact on drug discovery.

References

- 1. Computer-assisted design and synthesis of novel aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 4. Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 2-(2,5-Dibromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dibromophenyl)acetic acid is a halogenated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a dibrominated benzene ring attached to an acetic acid moiety, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers engaged in its synthesis, modification, and application, ensuring structural integrity and purity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering both experimental data where available and expert interpretation based on established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectral features. The presence of a disubstituted aromatic ring, a carboxylic acid, and a methylene bridge gives rise to characteristic signals in various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental Data

A Chinese patent for the synthesis of this compound provides the following ¹H NMR data.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.57 | singlet | - | 1H | -COOH |

| 7.66 | doublet | 2.7 | 1H | Ar-H |

| 7.56 | doublet | 8.8 | 1H | Ar-H |

| 7.42 | doublet of doublets | 8.8, 2.7 | 1H | Ar-H |

| 3.74 | singlet | - | 2H | -CH₂- |

Interpretation and Rationale

The ¹H NMR spectrum is consistent with the structure of this compound.

-

Carboxylic Acid Proton (-COOH): The highly deshielded singlet at 12.57 ppm is characteristic of a carboxylic acid proton. Its broadness, often observed, is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The aromatic region between 7.42 and 7.66 ppm integrates to three protons, consistent with a trisubstituted benzene ring. The splitting pattern provides insight into the substitution pattern. The proton ortho to the acetic acid group and meta to a bromine atom appears as a doublet of doublets. The other two aromatic protons appear as doublets due to coupling with their respective neighbors.

-

Methylene Protons (-CH₂-): The singlet at 3.74 ppm, integrating to two protons, is assigned to the methylene protons of the acetic acid side chain. These protons are adjacent to the aromatic ring and the carbonyl group, which deshields them to this chemical shift. The absence of splitting indicates no adjacent protons.

Figure 2. Key ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected Chemical Shifts and Interpretation

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| -COOH | 170-180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Aromatic C-Br | 120-130 | Carbon atoms directly bonded to bromine are deshielded. |

| Aromatic C-H | 125-135 | Aromatic carbons typically resonate in this region. |

| Aromatic C-C | 135-145 | The quaternary carbon attached to the acetic acid moiety will be deshielded. |

| -CH₂- | 35-45 | The methylene carbon is influenced by the adjacent aromatic ring and carbonyl group. |

The ¹³C NMR spectrum is expected to show a total of 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule. The symmetry of the molecule is low, so all aromatic carbons should be distinguishable.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |

| 1700-1725 | C=O stretch | Strong | Carboxylic Acid |

| 1600-1585, 1500-1400 | C=C stretch | Medium to Weak | Aromatic Ring |

| 1210-1320 | C-O stretch | Medium | Carboxylic Acid |

| 920 | O-H bend (out-of-plane) | Broad, Medium | Carboxylic Acid |

| 600-800 | C-Br stretch | Strong | Aryl Halide |

Interpretation and Rationale

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2]

-

C=O Stretch: A sharp and intense peak between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration.[2]

-